H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH

Catalog No.
S12839252
CAS No.
M.F
C38H62N10O12
M. Wt
851.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH

Product Name

H-D-Arg-D-Tyr-D-Thr-D-Val-D-Glu-D-Leu-D-Ala-OH

IUPAC Name

(4R)-4-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C38H62N10O12

Molecular Weight

851.0 g/mol

InChI

InChI=1S/C38H62N10O12/c1-18(2)16-26(33(55)43-20(5)37(59)60)46-32(54)25(13-14-28(51)52)44-35(57)29(19(3)4)47-36(58)30(21(6)49)48-34(56)27(17-22-9-11-23(50)12-10-22)45-31(53)24(39)8-7-15-42-38(40)41/h9-12,18-21,24-27,29-30,49-50H,7-8,13-17,39H2,1-6H3,(H,43,55)(H,44,57)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,51,52)(H,59,60)(H4,40,41,42)/t20-,21+,24-,25-,26-,27-,29-,30-/m1/s1

InChI Key

SUNCJLJFTXNIMH-MUDRSRMHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)N)O

XLogP3

-4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

13

Exact Mass

850.45486745 g/mol

Monoisotopic Mass

850.45486745 g/mol

Heavy Atom Count

60

Dates

Modify: 2024-08-10

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